

Application Notes and Protocols for Investigating Malonomycin Biosynthesis using CRISPR-Cas9

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Compound of Interest

Compound Name: *Malonomycin*

Cat. No.: *B6595648*

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Introduction

Malonomycin is a structurally unique antibiotic with potential applications in medicine.[1] Understanding its biosynthetic pathway is crucial for optimizing its production and for generating novel analogs with improved therapeutic properties. The **Malonomycin** biosynthetic gene cluster (BGC), denoted as the mlo cluster, is found in *Streptomyces rimosus*. [2][3] This document provides detailed application notes and protocols for utilizing the powerful CRISPR-Cas9 gene-editing technology to investigate the roles of specific genes within the mlo cluster. [4][5] By creating targeted gene knockouts, researchers can elucidate the function of individual enzymes in the biosynthetic pathway, identify pathway intermediates, and potentially engineer the pathway to produce novel compounds.

The Malonomycin Biosynthetic Pathway

The proposed biosynthetic pathway for **Malonomycin** involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[2] Key steps include the formation of a dipeptide, condensation with a malonate unit, and a subsequent Dieckmann cyclization to form the premalonomycin core, which is then carboxylated.[2]

Key Genes in the Malonomycin Biosynthetic Gene Cluster

Gene	Proposed Function	Rationale for Targeting
mloI	NRPS, likely responsible for dipeptide synthesis.[2]	Knockout is expected to abolish production of the dipeptide precursor, leading to a complete loss of Malonomycin and accumulation of precursors.
mloJ	Hybrid PKS-NRPS, proposed to catalyze Dieckmann cyclization.[2]	Inactivation may lead to the accumulation of a linear intermediate prior to cyclization, providing insight into the ring formation step.
mloK	Trans-AT enzyme, potentially involved in introducing a malonate unit.[2]	Disruption could lead to the formation of a Malonomycin analog lacking the malonate-derived moiety.
mloH	Vitamin K-dependent carboxylase-like enzyme, thought to catalyze the final carboxylation step.[2]	Knockout is predicted to result in the accumulation of premalonomycin, the direct precursor to Malonomycin.

Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout

The following diagram outlines the general workflow for creating targeted gene knockouts in the **Malonomycin** BGC in *Streptomyces rimosus*.



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Caption: Experimental workflow for CRISPR-Cas9 gene editing in *S. rimosus*.

Detailed Experimental Protocols

The following protocols are adapted from established methods for CRISPR-Cas9 mediated gene editing in *Streptomyces*.^{[1][4]}

Protocol 1: Design and Construction of the CRISPR-Cas9 Plasmid

- sgRNA Design:
 - Identify a 20-bp protospacer sequence in the target gene (e.g., *mloH*) that is immediately upstream of a protospacer adjacent motif (PAM) sequence (5'-NGG-3').
 - Utilize online tools to design and evaluate sgRNAs for potential off-target effects.
 - Synthesize two complementary oligonucleotides encoding the chosen sgRNA sequence with appropriate overhangs for cloning into the sgRNA expression vector.
- Design of Homology Repair Template:
 - Design a repair template consisting of approximately 1 kb of the upstream and downstream flanking regions of the target gene.
 - For gene deletion, these two homology arms are directly ligated.
 - Amplify the homology arms from *S. rimosus* genomic DNA using high-fidelity DNA polymerase.

- Plasmid Assembly:
 - Clone the annealed sgRNA oligonucleotides into a suitable *Streptomyces* CRISPR-Cas9 vector (e.g., pCRISPomyces-2).^[1]
 - Subsequently, clone the assembled homology repair template into the sgRNA-containing vector.
 - The final plasmid will contain the Cas9 expression cassette, the specific sgRNA, and the repair template.
- Transformation and Verification:
 - Transform the final CRISPR-Cas9 plasmid into a suitable *E. coli* strain for propagation (e.g., DH5 α).
 - Verify the integrity of the plasmid construct by restriction digestion and Sanger sequencing.

Protocol 2: Conjugation into *Streptomyces rimosus*

- Preparation of *E. coli* Donor Strain:
 - Transform the verified CRISPR-Cas9 plasmid into an *E. coli* conjugation donor strain (e.g., ET12567/pUZ8002).
 - Grow the donor strain in LB medium containing appropriate antibiotics to an OD600 of 0.4-0.6.
- Preparation of *S. rimosus* Recipient:
 - Grow *S. rimosus* on a suitable agar medium (e.g., ISP2) until a dense spore lawn is formed.
 - Harvest the spores and resuspend them in 2xYT broth.
 - Heat-shock the spores at 50°C for 10 minutes.

- Conjugation:
 - Mix the prepared E. coli donor cells and S. rimosus spores.
 - Plate the mixture onto a suitable conjugation medium (e.g., SFM agar) and incubate at 30°C.
- Selection of Exconjugants:
 - After 16-20 hours, overlay the plates with an appropriate antibiotic to select for S. rimosus exconjugants containing the CRISPR-Cas9 plasmid.
 - Continue incubation until colonies appear.

Protocol 3: Screening and Verification of Gene Knockout Mutants

- Colony PCR:
 - Pick individual exconjugant colonies and subject them to colony PCR.
 - Design primers that flank the target gene. In a successful knockout mutant, the PCR product will be smaller than in the wild-type.
 - Also, use primers that bind within the target gene; no PCR product should be observed in the knockout mutant.
- Genomic DNA Sequencing:
 - Isolate genomic DNA from putative knockout mutants.
 - Amplify the region flanking the target gene by PCR and sequence the product to confirm the precise deletion.

Protocol 4: Fermentation and Metabolite Analysis

- Fermentation:

- Inoculate the wild-type *S. rimosus* and the confirmed gene knockout mutants into a suitable production medium.
- Incubate the cultures under optimal conditions for **Malonomycin** production (e.g., 28-30°C, shaking at 200-250 rpm for 5-7 days).
- Metabolite Extraction:
 - Separate the mycelium from the culture broth by centrifugation.
 - Extract the supernatant with an equal volume of ethyl acetate.
 - Evaporate the organic solvent and resuspend the crude extract in a suitable solvent (e.g., methanol) for analysis.
- HPLC Analysis:
 - Analyze the crude extracts by High-Performance Liquid Chromatography (HPLC) using a C18 column.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Use a suitable gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.
 - Monitor the elution profile using a diode-array detector (DAD) or a mass spectrometer (MS).
 - Compare the chromatograms of the wild-type and mutant strains to identify changes in the metabolite profile.

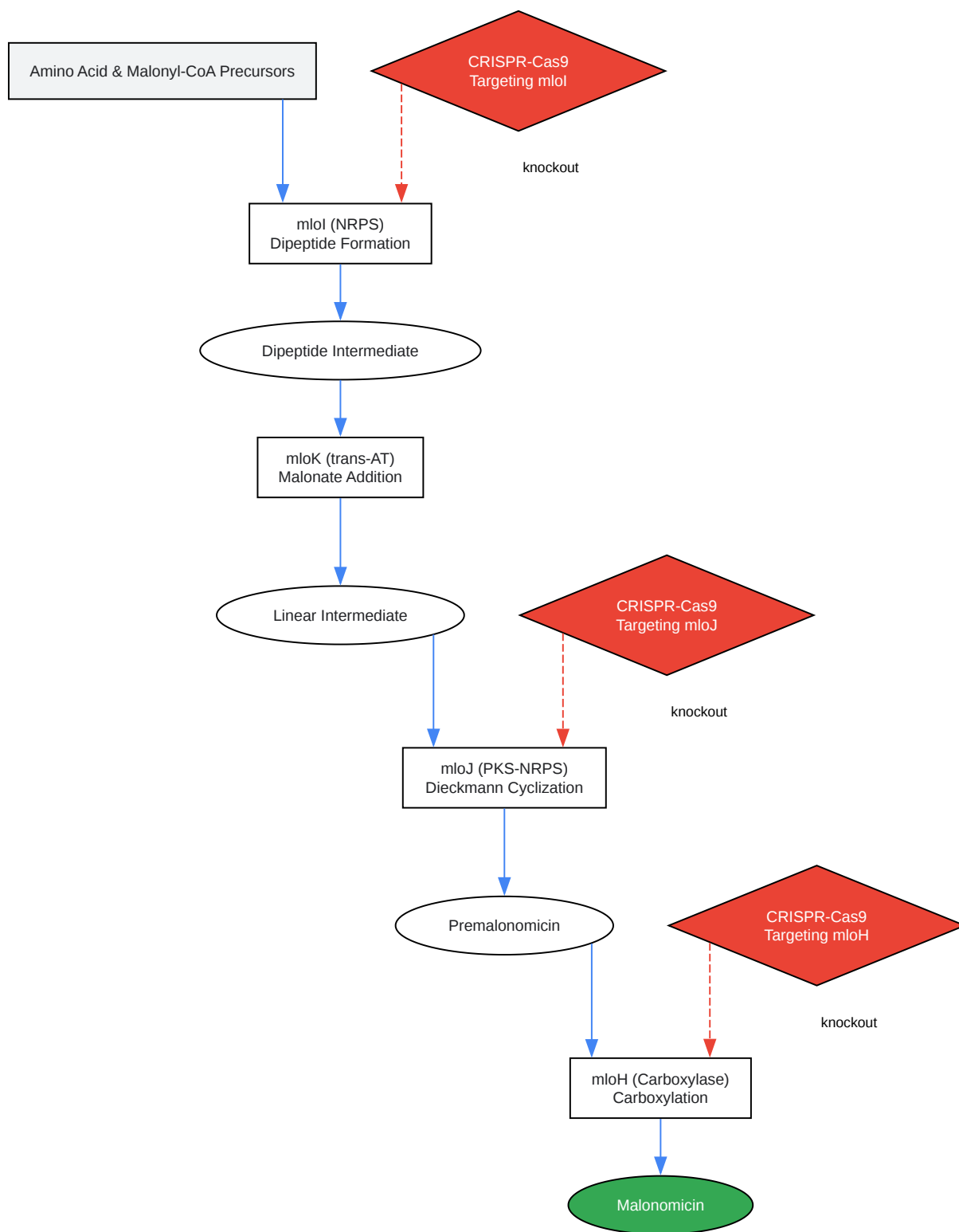
Expected Results and Data Presentation

The following table summarizes the expected outcomes from the targeted knockout of key genes in the *mlo* cluster.

Strain	Genotype	Expected Major Metabolite(s)	Malonomycin Yield (% of Wild-Type)
Wild-Type	mlo cluster intact	Malonomycin	100%
Δ mloI	Deletion of the NRPS gene	Precursors to the dipeptide	0%
Δ mloJ	Deletion of the PKS-NRPS gene	Linear polyketide-peptide intermediate	0%
Δ mloH	Deletion of the carboxylase gene	Premalonomycin	0%

Visualizing the Malonomycin Biosynthetic Pathway and CRISPR-Cas9 Targeting

The following diagram illustrates the proposed **Malonomycin** biosynthetic pathway and highlights the points of intervention using CRISPR-Cas9.



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Caption: Proposed **Malonomycin** biosynthetic pathway with CRISPR-Cas9 targets.

Troubleshooting

Problem	Possible Cause	Solution
Low conjugation efficiency	Poor spore viability, inactive E. coli donor cells	Use fresh spores, optimize heat shock conditions, ensure donor cells are in log phase.
No knockout mutants obtained	Inefficient Cas9 cleavage, incorrect sgRNA design, issues with the repair template	Redesign sgRNA, verify the sequence of the repair template, try a different CRISPR-Cas9 system.
No change in metabolite profile in mutants	The knocked-out gene is not essential for the pathway, or there is a redundant gene	Target other genes in the cluster, perform more detailed structural analysis of minor peaks.

Conclusion

The application of CRISPR-Cas9 technology to the study of **Malonomycin** biosynthesis offers a powerful and precise approach to dissecting this complex pathway. By systematically knocking out key genes, researchers can gain valuable insights into the function of each enzyme, paving the way for rational metabolic engineering to enhance the production of this promising antibiotic and to generate novel, bioactive derivatives.

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